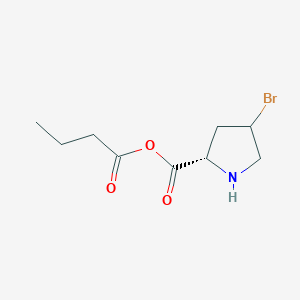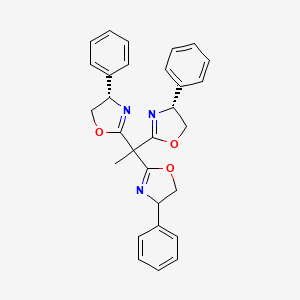![molecular formula C16H24O2 B12888521 2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one CAS No. 89225-07-0](/img/structure/B12888521.png)
2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1-(5-propylfuran-2-yl)propyl)cyclopentanone is an organic compound with a complex structure that includes a cyclopentanone ring and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-(5-propylfuran-2-yl)propyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of furfural derivatives. This process can lead to various downstream products, including cyclopentanone derivatives . The reaction conditions often include the use of hydrogen gas and metal catalysts such as palladium or nickel.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1-(5-propylfuran-2-yl)propyl)cyclopentanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogen gas and metal catalysts like palladium or nickel.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Methyl-1-(5-propylfuran-2-yl)propyl)cyclopentanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-(5-propylfuran-2-yl)propyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Methyl-1-(5-propylfuran-2-yl)propyl)cyclopentanone is unique due to its specific structural features, which include both a cyclopentanone ring and a furan ring. This combination of structural elements imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
89225-07-0 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-[2-methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one |
InChI |
InChI=1S/C16H24O2/c1-4-6-12-9-10-15(18-12)16(11(2)3)13-7-5-8-14(13)17/h9-11,13,16H,4-8H2,1-3H3 |
InChI Key |
GNAGHASMMIXVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(O1)C(C2CCCC2=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
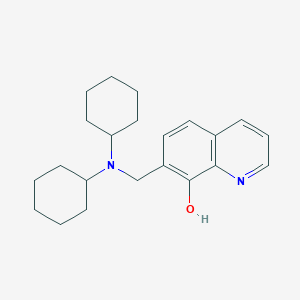
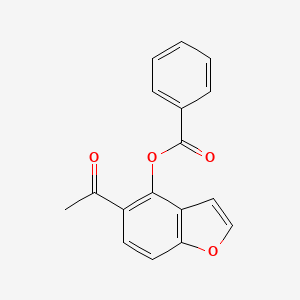
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
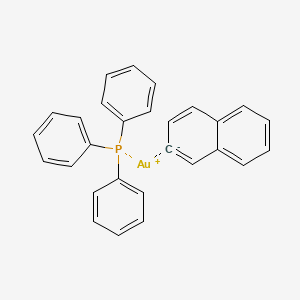
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
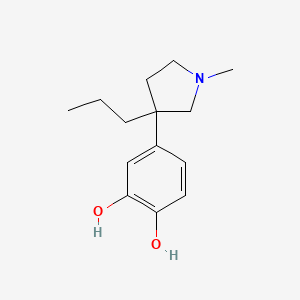
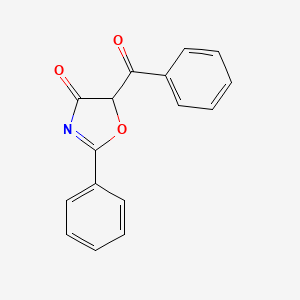
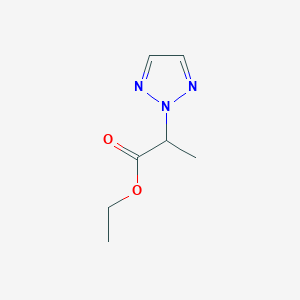
![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)
